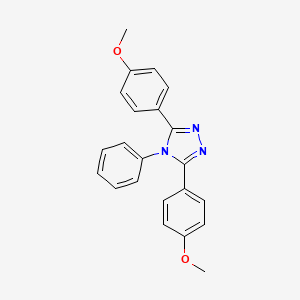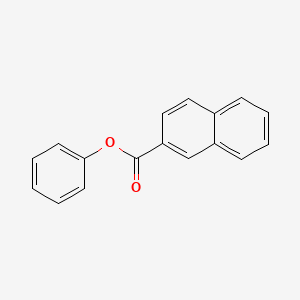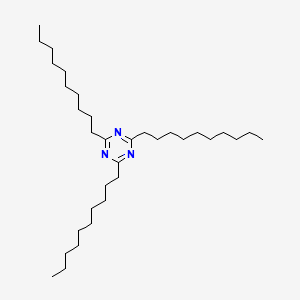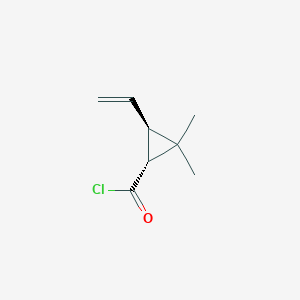
Benzo(a)pyrene-3,9-diol, 6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrene-3,9-diol, 6-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its unique structural modifications, which include hydroxyl and nitro groups. These modifications can influence its chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene-3,9-diol, 6-nitro-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:
Reduction and Dehydration: Starting from commercial pyrene, reduction, dehydration, and dehydrogenation steps are employed to introduce the desired functional groups.
Cyclisation of Biphenyl Intermediates: This method involves the formation of biphenyl intermediates, which undergo cyclisation to yield the substituted pyrene.
Industrial Production Methods
Industrial production methods for benzo(a)pyrene derivatives are not well-documented, likely due to the compound’s carcinogenic nature and the associated handling risks. laboratory-scale synthesis typically involves stringent reaction conditions and purification steps to ensure the desired product’s purity and safety.
化学反应分析
Types of Reactions
Benzo(a)pyrene-3,9-diol, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene nucleus.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various epoxides, hydroxylated derivatives, and amino-substituted pyrenes .
科学研究应用
Benzo(a)pyrene-3,9-diol, 6-nitro- has several scientific research applications:
作用机制
The mechanism of action of benzo(a)pyrene-3,9-diol, 6-nitro- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . The compound is converted into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in regulating the expression of these enzymes and the compound’s mutagenic potential .
相似化合物的比较
Benzo(a)pyrene-3,9-diol, 6-nitro- can be compared with other PAH derivatives, such as:
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another PAH with similar structural properties but different reactivity and toxicity profiles.
Dibenzopyrenes: These compounds have additional benzene rings, influencing their chemical behavior and biological effects.
The uniqueness of benzo(a)pyrene-3,9-diol, 6-nitro- lies in its specific substitution pattern, which affects its reactivity and interaction with biological molecules.
属性
CAS 编号 |
82039-12-1 |
|---|---|
分子式 |
C20H11NO4 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
6-nitrobenzo[a]pyrene-3,9-diol |
InChI |
InChI=1S/C20H11NO4/c22-11-3-5-13-16(9-11)12-4-1-10-2-8-17(23)14-6-7-15(19(12)18(10)14)20(13)21(24)25/h1-9,22-23H |
InChI 键 |
YEYACLPZUBFKPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=C(C=CC3=C(C4=C2C5=C1C=CC(=C5C=C4)O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)








![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)


